molecular formula C9H11NO B1293638 N-Methyl-2-phenylacetamide CAS No. 6830-82-6

N-Methyl-2-phenylacetamide

Cat. No.: B1293638
CAS No.: 6830-82-6
M. Wt: 149.19 g/mol
InChI Key: RKEXPBCMGJAOLM-UHFFFAOYSA-N
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Description

N-Methyl-2-phenylacetamide is an organic compound with the molecular formula C9H11NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methyl group, and the hydrogen atom of the acetyl group is replaced by a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of N-methylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amide group.

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of N-methylacetamide with benzyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-2-phenylacetic acid.

    Reduction: Reduction of this compound can yield N-methyl-2-phenylethylamine.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: N-methyl-2-phenylacetic acid.

    Reduction: N-methyl-2-phenylethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-Methyl-2-phenylacetamide can be compared with other similar compounds such as:

    N-Phenylacetamide: Unlike this compound, N-Phenylacetamide lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.

    N-Methylacetamide: This compound lacks the phenyl group, making it less hydrophobic and altering its chemical properties.

    N-Methyl-2-phenylethylamine: This compound is a reduction product of this compound and has different chemical and biological properties.

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

N-methyl-2-phenylacetamide
Source PubChem
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InChI

InChI=1S/C9H11NO/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXPBCMGJAOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064484
Record name Benzeneacetamide, N-methyl-
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Molecular Weight

149.19 g/mol
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CAS No.

6830-82-6
Record name N-Methyl-2-phenylacetamide
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Record name N-Methylphenylacetamide
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Record name N-Methyl-2-phenylacetamide
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Record name N-METHYLPHENYLACETAMIDE
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Synthesis routes and methods I

Procedure details

Phenylacetic acid (10 g, 73.5 mmol) and methanol (60 ml) were added to a 250 ml three-necked flask, followed by addition of 10 drops concentrated sulphuric acid. The resulting solution was heated to reflux for 2 hours. Then, the solution was cooled to room temperature, followed by adding 25-30% aqueous solution of methylamine (50 ml, approximately 403 mmol), and heated to reflux for another 3 hours. After the reaction was completed, it was cooled to room temperature. Most of the solvent was removed by rotary vacuum evaporation, 30 ml of water was added thereinto, and then the mixture was extracted with ethyl acetate (3×80 ml). The combined organic layer was dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure to yield 10.1 g of N-methyl phenylacetamide (white solid, yield: 91.8%).
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Synthesis routes and methods II

Procedure details

Dissolved 15 g(0.1 mol) of phenylacetyl chloride in 100 ml of benzene. While stirring on a magnetic stirrer, introduced methylamine into the benzene solution at 20°-30° C. Followed the procedure of compound 3-1 for the purification of the product to yield N-methyl phenylacetamide as light yellowish crystal. Yield, 12 g (80%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the aggregation properties of N-Methyl-2-phenylacetamide derivatives in aqueous solutions?

A1: A study investigated the aggregation behavior of 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide, a derivative of this compound, in water using conductivity measurements at different temperatures []. The research revealed that this compound tends to aggregate in aqueous solutions. Thermodynamic analysis suggested that the driving force behind this aggregation is not primarily enthalpic, indicating other factors like entropy might play a significant role []. This finding contributes to understanding the behavior of this class of compounds in biological systems, where water is the primary solvent.

Q2: Can this compound be utilized in the synthesis of other valuable compounds?

A2: Yes, research demonstrates the use of nano-ZnO as a catalyst in the synthesis of 2-(4-hydroxynaphthalen-1-yl)-N-methyl-2-phenylacetamide []. This highlights the potential of this compound derivatives as building blocks for synthesizing more complex molecules. The use of nano-ZnO as a catalyst further emphasizes the possibility of developing environmentally friendly synthetic routes for this class of compounds.

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